Methyl p-tolyl sulfide
Overview
Description
Methyl p-tolyl sulfide, also known as 4-(Methylthio)toluene, is a Lewis base . It is an alkyl-substituted p-tolyl sulfoxide .
Synthesis Analysis
This compound can be obtained by the asymmetric oxidation of the corresponding sulfide with t-Butyl Hydroperoxide in the presence of a stoichiometric amount of a modified Sharpless reagent (Titanium Tetraisopropoxide)– (+)-(R,R)-diethyl tartrate–H2O in a ratio of 1:2:1 .
Molecular Structure Analysis
The sulfoxide group in this compound is slightly more twisted with respect to the plane of the phenyl ring, which could be attributed to the moderate electron-donating effect of the p-methyl group .
Chemical Reactions Analysis
This compound behaves as an activator of silicon tetrachloride that is employed in aza-Diels-Alder reaction . Its anions undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines . It also reacts with O-mesitylsulfonylhydroxylamine (MSH) to form (-)-®-S-methyl-S-p-tolylsulfoximine .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.23 . It is a liquid at room temperature . It has a refractive index of n20/D 1.573 (lit.) . It has a boiling point of 52-54 °C/1 mmHg (lit.) and a density of 1.027 g/mL at 25 °C (lit.) .
Scientific Research Applications
MTS can be used as a reagent in the determination of peroxyacetic acid (PAA) in aqueous solutions. This is achieved by oxidizing MTS with PAA, forming methyl p-tolyl sulfoxide (MTSO), which can be easily separated and detected through high-performance liquid chromatography and ultraviolet spectroscopy (Pinkernell, Karst, & Cammann, 1994).
MTS is utilized in the preparation of methylthiomethyl p-tolyl sulfone, a process involving the Pummerer reaction of dimethyl sulfoxide with acetic anhydride, followed by treatment with sodium p-toluenesulfinate and sodium acetate in acetic acid (Ogura et al., 1983).
The oxidation of MTS with hydrogen peroxide catalyzed by VO(acac)2-Schiffbase 12 complex is reported to yield R-(+)-methyl p-tolyl sulfoxide in high yield and with significant enantiomeric excess. This process can be used for the enantioselective synthesis of sulfoxides (Głuszyńska, Krajewska, & Rozwadowska, 2004).
MTS serves as a probe for studying the metabolism of different isozymes of the microsomal flavin-containing monooxygenases. This research helps in understanding the stereochemical composition of sulfoxides generated from sulfides, which varies according to the isozyme involved (Rettie, Meier, & Sadeque, 1995).
In organic synthesis, methylthiomethyl p-tolyl sulfone, derived from MTS, is a useful reagent for preparing various organic compounds, including S-methyl α-ketocarbothioates and α-methoxy-α-arylacetic esters (OguraKatsuyuki et al., 1983).
Mechanism of Action
Mode of Action
It has been reported that the compound undergoes aerobic oxidation catalyzed by a heteroscorpionate Ru (II)-aqua complex . This suggests that it may interact with its targets through redox reactions .
Biochemical Pathways
It’s known that the compound can undergo oxidation reactions, suggesting that it may influence redox-sensitive pathways .
Result of Action
Its ability to undergo oxidation reactions suggests that it may have the potential to influence cellular redox status .
Action Environment
The action, efficacy, and stability of Methyl p-tolyl sulfide can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it may be sensitive to temperature and pressure . Furthermore, its reactivity suggests that it may be influenced by the presence of other reactive species .
Safety and Hazards
Methyl p-tolyl sulfide is classified as a combustible liquid and is harmful if swallowed . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of ingestion, it is advised to rinse the mouth and seek medical attention .
Future Directions
Properties
IUPAC Name |
1-methyl-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILIAIEEYLJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060765 | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-13-2 | |
Record name | Methyl p-tolyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl p-tolyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6256 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA DSSTox | |
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Record name | Methyl p-tolyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.795 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl p-tolyl sulfide?
A1: The molecular formula of this compound is C8H10S, and its molecular weight is 138.21 g/mol. []
Q2: Are there spectroscopic techniques to characterize this compound?
A2: Yes, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to identify and characterize this compound. [, ]
Q3: What is the significance of this compound in studying flavin-containing monooxygenases (FMOs)?
A3: this compound is commonly used as a substrate probe to investigate the activity and selectivity of FMO enzymes, particularly in liver microsomes. [, , , , ]
Q4: How is this compound metabolized by FMOs?
A4: FMOs catalyze the S-oxidation of this compound, primarily yielding methyl p-tolyl sulfoxide as the major metabolite. [, , , , ]
Q5: Is this compound solely metabolized by FMOs?
A5: While widely used as an FMO probe, studies have revealed that this compound can also be metabolized by cytochrome P450 (CYP450) enzymes in human liver microsomes, indicating the need for specific inhibitors like N-benzylimidazole when studying FMO activity. []
Q6: Why is the stereoselectivity of this compound oxidation important?
A6: Different FMO isoforms exhibit varying degrees of stereoselectivity in sulfoxidation reactions. Analyzing the enantiomeric composition of the resulting sulfoxide metabolites helps distinguish between FMO isoforms involved in the reaction. [, , ] For example, FMO1 demonstrates high stereospecificity for (R)-methyl p-tolyl sulfoxide formation, while FMO3 shows less selectivity. []
Q7: Besides FMOs, what other catalysts are used for this compound oxidation?
A7: Various transition-metal catalysts, including Mn(III), Fe(III), Co(II), and Ni(II) complexes with salen-type ligands, have been explored for oxidizing this compound, often using oxidants like O2 or iodosylbenzene. []
Q8: Can this compound oxidation be used to assess the activity of enzymes other than FMOs?
A8: Yes, research shows that vanadium haloperoxidases, enzymes typically known for halide oxidation, can also catalyze the enantioselective oxidation of this compound to its corresponding sulfoxide. []
Q9: What is the role of this compound in studying peracetic acid?
A9: this compound reacts rapidly and quantitatively with peracetic acid to produce methyl p-tolyl sulfoxide. This reaction forms the basis for a sensitive HPLC method to determine peracetic acid concentrations, avoiding the need for direct calibration with unstable peracetic acid solutions. [, ]
Q10: How do genetic variations in human FMO3 affect this compound oxidation?
A10: Studies have identified specific FMO3 variants like Glu158Lys and Val257Met that demonstrate reduced catalytic efficiency in oxidizing this compound, suggesting a potential impact of genetic polymorphisms on FMO3-mediated metabolism. []
Q11: How does the presence of the FMO2.1 variant (p.S195L) affect this compound oxidation?
A11: The FMO2.1 p.S195L variant demonstrates significantly reduced this compound sulfoxidation activity compared to the wild-type FMO2.1, suggesting that this amino acid change impacts enzyme function. []
Q12: Can this compound be used to study the impact of specific mutations on enzyme activity?
A12: Yes, directed evolution studies utilize this compound to assess the activity of enzyme variants. For example, high-throughput screening of toluene ortho-monooxygenase mutants was performed using a this compound oxidation assay to identify variants with improved activity or enantioselectivity. []
Q13: Are there other applications of this compound in chemical synthesis?
A13: Yes, this compound can serve as a starting material for synthesizing other useful compounds. For example, it can be converted to chlorothis compound, a versatile reagent for introducing the p-tolylthio group into molecules. []
Q14: How does this compound behave in electrochemical reactions?
A14: Electrochemical studies on this compound have provided insights into the formation and reactivity of its cation radical, a key intermediate in its oxidation to sulfoxide. These studies have highlighted the influence of electrode material and the presence of water on the reaction pathway. []
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